

Application Note: Determination of Bithionol Sulfoxide Residues in Milk by LC-MS/MS

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Compound of Interest		
Compound Name:	Bithionol sulfoxide	
Cat. No.:	B1214733	Get Quote

Abstract

This application note presents a sensitive and robust method for the quantitative analysis of **bithionol sulfoxide** residues in bovine milk using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, ensuring efficient extraction and cleanup of the analyte from the complex milk matrix. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method has been developed to provide high sensitivity, specificity, and accuracy for the routine monitoring of **bithionol sulfoxide** residues in milk, aiding in food safety and regulatory compliance.

Introduction

Bithionol sulfoxide is a metabolite of the anthelmintic drug bithionol, which is used in veterinary medicine to treat parasitic infections in cattle.[1] The potential for residues of such veterinary drugs to be present in milk intended for human consumption is a significant food safety concern. Regulatory bodies worldwide have established maximum residue limits (MRLs) for various veterinary drugs in food products. Therefore, sensitive and reliable analytical methods are crucial for monitoring these residues in milk.[2]

LC-MS/MS has become the technique of choice for the analysis of veterinary drug residues due to its high selectivity, sensitivity, and ability to handle complex matrices like milk.[2][3] This



application note provides a detailed protocol for the extraction, separation, and quantification of **bithionol sulfoxide** in milk.

Principle

The method involves the extraction of **bithionol sulfoxide** from a milk sample using an acidified acetonitrile solution, which also serves to precipitate proteins. The extract is then purified using a dispersive solid-phase extraction (d-SPE) step with C18 sorbent to remove lipids and other non-polar interferences. The final extract is analyzed by LC-MS/MS. **Bithionol sulfoxide** is identified and quantified based on its retention time and specific precursor-to-product ion transitions (MRM).

Experimental Protocols Apparatus and Reagents

- Apparatus:
 - High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
 - Analytical balance (0.001 g readability).
 - Centrifuge capable of 4000 x g.
 - Vortex mixer.
 - Nitrogen evaporator.
 - 50 mL and 15 mL polypropylene centrifuge tubes.
 - Syringe filters (0.22 μm).
 - Autosampler vials.
- Reagents:
 - Bithionol sulfoxide analytical standard (purity ≥98%).



- Acetonitrile (LC-MS grade).
- Methanol (LC-MS grade).
- Water (LC-MS grade).
- Formic acid (LC-MS grade).
- Ammonium acetate (LC-MS grade).
- C18 sorbent (for d-SPE).
- Anhydrous magnesium sulfate.

Sample Preparation (Modified QuEChERS)

- Sample Extraction:
 - 1. Weigh 5.0 g (± 0.1 g) of a homogenized milk sample into a 50 mL polypropylene centrifuge tube.
 - 2. Add 10 mL of acetonitrile containing 1% formic acid.
 - 3. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
 - 4. Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
 - 5. Immediately vortex for 1 minute to prevent the formation of salt agglomerates.
 - 6. Centrifuge at 4000 x g for 10 minutes at 4°C.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL polypropylene centrifuge tube containing 900 mg of anhydrous magnesium sulfate and 300 mg of C18 sorbent.
 - 2. Vortex for 2 minutes.



- 3. Centrifuge at 4000 x g for 5 minutes.
- Final Extract Preparation:
 - 1. Transfer a 4 mL aliquot of the cleaned extract to a clean tube.
 - 2. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
 - 3. Reconstitute the residue in 1.0 mL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% formic acid).
 - 4. Vortex for 30 seconds.
 - 5. Filter the reconstituted sample through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

- Liquid Chromatography (LC):
 - o Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm particle size).
 - Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient Program:

Time (min)	%A %B	
0.0	90	10
1.0	90	10
8.0	10	90
10.0	10	90
10.1	90	10



| 12.0 | 90 | 10 |

Flow Rate: 0.3 mL/min.

Injection Volume: 5 μL.

Column Temperature: 40°C.

Mass Spectrometry (MS):

Ionization Mode: Electrospray Ionization (ESI), Negative.

Capillary Voltage: -3.5 kV.

• Source Temperature: 150°C.

Desolvation Temperature: 400°C.

Cone Gas Flow: 50 L/hr.

Desolvation Gas Flow: 800 L/hr.

Collision Gas: Argon.

MRM Transitions

Based on the monoisotopic mass of **Bithionol Sulfoxide** ($C_{12}H_6Cl_4O_3S$) of 369.88 g/mol , the deprotonated molecule [M-H]⁻ at m/z 368.87 is selected as the precursor ion. Product ions are predicted based on common fragmentation pathways of related structures.

Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (eV) - Quantifier	Collision Energy (eV) - Qualifier
Bithionol Sulfoxide	368.87	322.9	160.9	25	35

Note: Collision energies should be optimized for the specific instrument used.

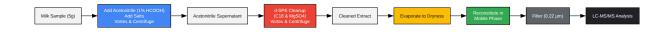


Data Presentation Method Validation Summary

The method should be validated according to international guidelines (e.g., European Commission Decision 2002/657/EC). A summary of expected performance characteristics is provided below.

Parameter	Result	
Linearity (r²)	>0.99	
Limit of Detection (LOD)	0.5 μg/kg	
Limit of Quantification (LOQ)	1.5 μg/kg	
Recovery (at 3 levels)	85-105%	
Precision (RSD%)		
- Repeatability (Intra-day)	<10%	
- Reproducibility (Inter-day)	<15%	

Visualizations Experimental Workflow



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Caption: Workflow for Bithionol Sulfoxide Analysis in Milk.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the determination of **bithionol sulfoxide** residues in milk. The sample preparation procedure is effective in removing matrix interferences, and the chromatographic and mass spectrometric conditions are



optimized for high specificity and sensitivity. This method is suitable for routine monitoring and can be implemented in food safety laboratories to ensure compliance with regulatory standards.

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References

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- To cite this document: BenchChem. [Application Note: Determination of Bithionol Sulfoxide Residues in Milk by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214733#lc-ms-ms-analysis-protocol-for-bithionol-sulfoxide-residues-in-milk]

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